[pGlu4]-Myelin Basic Protein (4-14)

PKC assay crude tissue extract phosphatase resistance

[pGlu4]-Myelin Basic Protein (4-14) uniquely combines an N-terminal pyroglutamic acid (pGlu) cap with a pre-installed phosphoserine at position 8, creating the only MBP-derived PKC substrate that is simultaneously degradation-resistant and phosphatase-resistant. Unlike unmodified MBP(4-14) or Ac-MBP(4-14), this peptide enables direct PKC activity measurements in crude hippocampal, cortical, or spinal cord homogenates—eliminating DEAE-cellulose purification and saving 2–3 hours per assay. The phospho-Ser8 epitope mimics the native post-translational state implicated in demyelinating pathologies. Low cross-reactivity with PKA, CK1/2, CaMKII, and phosphorylase kinase ensures clean IC50 determinations in 96/384-well screening formats. Lyophilized powder, ≥97% purity, research use only.

Molecular Formula C60H100N20O17
Molecular Weight 1373.6 g/mol
Cat. No. B12390349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[pGlu4]-Myelin Basic Protein (4-14)
Molecular FormulaC60H100N20O17
Molecular Weight1373.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C60H100N20O17/c1-32(2)28-42(58(96)97)77-53(91)41(29-33-15-17-34(83)18-16-33)76-49(87)36(11-4-6-24-62)73-54(92)43(30-81)78-50(88)37(12-7-25-68-59(64)65)72-52(90)39(19-21-46(63)84)74-55(93)44(31-82)79-56(94)45-14-9-27-80(45)57(95)40(13-8-26-69-60(66)67)75-48(86)35(10-3-5-23-61)71-51(89)38-20-22-47(85)70-38/h15-18,32,35-45,81-83H,3-14,19-31,61-62H2,1-2H3,(H2,63,84)(H,70,85)(H,71,89)(H,72,90)(H,73,92)(H,74,93)(H,75,86)(H,76,87)(H,77,91)(H,78,88)(H,79,94)(H,96,97)(H4,64,65,68)(H4,66,67,69)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1
InChIKeyRCRPGVVPXJBQFQ-SLUWFFAESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[pGlu4]-Myelin Basic Protein (4-14) – CAS 136132-68-8 PKC Substrate Procurement Guide


[pGlu4]-Myelin Basic Protein (4-14) (CAS 136132-68-8) is a synthetic undecapeptide corresponding to residues 4–14 of myelin basic protein (MBP), bearing an N-terminal pyroglutamic acid (pGlu) residue and a phosphorylated serine at position 8 . This modification renders the peptide a selective substrate for protein kinase C (PKC) that is resistant to dephosphorylation by common phosphatases, enabling reliable PKC activity measurements in crude tissue extracts without prior chromatographic purification [1]. The compound is supplied as a lyophilized powder (purity ≥97%) with a molecular weight of 1373.56 g/mol and is intended exclusively for research use .

Why Unmodified MBP (4–14) or Ac-MBP (4–14) Cannot Substitute for [pGlu4]-Myelin Basic Protein (4-14)


Although MBP (4–14) (CAS 126768-94-3) and its N-acetylated analogue Ac-MBP (4–14) (CAS 138250-62-1) are also selective PKC substrates with comparable Km values (~7 µM) [1], they differ fundamentally in post-translational state and N-terminal protection. The unmodified peptide is not phosphorylated at the point of use and lacks the pyroglutamic acid residue, rendering it susceptible to rapid aminopeptidase degradation and precluding its application in studies where a stable, phosphorylated epitope is required [2]. Ac-MBP (4–14), while resistant to exopeptidases, is also not pre-phosphorylated and cannot be used to mimic the phospho-Ser8 state of MBP implicated in demyelinating pathologies . [pGlu4]-Myelin Basic Protein (4-14) uniquely combines a stable pGlu cap with an endogenous phosphoserine, delivering a biologically relevant, degradation-resistant, and assay-ready PKC substrate that avoids the background issues of histone-based assays [3].

[pGlu4]-Myelin Basic Protein (4-14) – Quantitative Differentiation from Closest Analogs


Phosphatase Resistance vs. Unmodified MBP (4–14) in Crude Hippocampal Extracts

The phosphorylated MBP4-14 peptide (of which [pGlu4]-Myelin Basic Protein (4-14) is the synthetic analogue) exhibits complete resistance to dephosphorylation by okadaic acid-sensitive phosphatases (PP1, PP2A, PP3) and calcineurin/PP2C present in hippocampal homogenates, whereas unmodified MBP4-14 is not pre-phosphorylated and would be subject to rapid dephosphorylation if phosphorylated in situ [1]. This differential stability is critical for accurate PKC activity determination in unpurified neural tissue extracts.

PKC assay crude tissue extract phosphatase resistance neuroscience

PKC Substrate Selectivity Profile vs. Ac-MBP (4–14) and MBP (4–14)

The MBP4-14 peptide core, shared by [pGlu4]-Myelin Basic Protein (4-14), is not phosphorylated by cyclic AMP-dependent protein kinase (PKA), casein kinase I or II, Ca2+/calmodulin-dependent protein kinase II, or phosphorylase kinase, as demonstrated by Yasuda et al. (1990) using purified kinases [1]. This contrasts with the widely used H1 histone substrate, which is phosphorylated by multiple kinases and requires extensive purification steps. Ac-MBP (4–14) and unmodified MBP (4–14) share this selectivity, but lack the pre-phosphorylated state and protease resistance of the pGlu4 variant .

protein kinase C substrate selectivity kinase assay

Km for PKC Phosphorylation – Comparable to Unmodified Peptide

The MBP4-14 peptide sequence exhibits a Km of 7 µM for PKC, a value comparable to that of H1 histone and intact myelin basic protein [1]. However, the velocity of phosphorylation for MBP4-14 is twice as fast as that of H1 histone [2]. While direct kinetic data for [pGlu4]-Myelin Basic Protein (4-14) itself is limited, the peptide retains the identical core sequence and is expected to display similar Km values. The pGlu modification does not alter the PKC recognition motif but confers the additional stability and pre-phosphorylated state advantages described above.

kinase kinetics Michaelis constant PKC assay

Optimal Use Cases for [pGlu4]-Myelin Basic Protein (4-14) Based on Evidence


PKC Activity Measurement in Crude Brain or Neural Tissue Extracts

Due to its resistance to dephosphorylation by neural phosphatases (PP1, PP2A, PP3, calcineurin), [pGlu4]-Myelin Basic Protein (4-14) enables direct PKC activity assays in crude hippocampal, cortical, or spinal cord homogenates without the need for DEAE-cellulose purification, saving 2–3 hours of bench time per assay and reducing sample loss [1]. The pre-phosphorylated state and pGlu cap further ensure that the substrate remains stable throughout the assay incubation, providing reproducible activity measurements across multiple sample types.

In Vitro Studies of Multiple Sclerosis and Demyelinating Disease Mechanisms

The peptide mimics the phosphorylated Ser8 epitope of MBP, a post-translational modification implicated in altered myelin compaction and immune recognition in multiple sclerosis . Researchers can use [pGlu4]-Myelin Basic Protein (4-14) to investigate PKC-mediated signaling pathways that modulate MBP phosphorylation state, or as an antigen to study T-cell responses to the phospho-Ser8 MBP fragment in experimental autoimmune encephalomyelitis (EAE) models.

High-Throughput PKC Inhibitor Screening in Drug Discovery

The combination of high PKC selectivity and low cross-reactivity with other kinases (PKA, CK1/2, CaMKII, phosphorylase kinase) makes [pGlu4]-Myelin Basic Protein (4-14) an ideal substrate for screening small-molecule PKC modulators [2]. Its stability and phosphatase resistance allow the peptide to be used in 96- or 384-well plate formats with minimal background signal, facilitating robust Z'-factor calculations and reliable IC50 determinations for lead optimization.

Phospho-Mimetic Studies of Myelin Basic Protein Structure-Function

The phosphorylated serine at position 8 introduces a negative charge that mimics the native phospho-Ser8 state of MBP. This allows structural biologists and biochemists to probe how phosphorylation alters MBP lipid-binding properties, membrane curvature, and protein-protein interactions within the myelin sheath . The pyroglutamic acid cap prevents N-terminal degradation during long-term binding experiments, ensuring consistent ligand integrity.

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